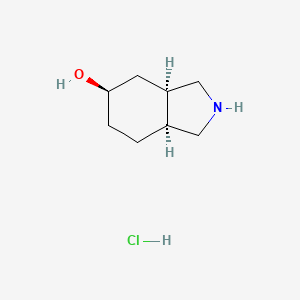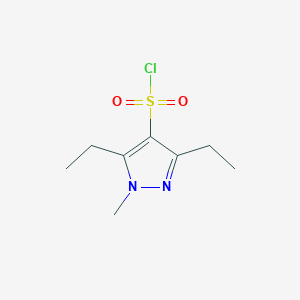![molecular formula C9H10ClFO2S2 B1459240 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride CAS No. 1375066-98-0](/img/structure/B1459240.png)
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
Übersicht
Beschreibung
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride: is a chemical compound with the molecular formula C9H10ClFO2S2 and a molecular weight of 268.76 g/mol . This compound is known for its versatile applications in various fields of scientific research, including organic synthesis, chemical biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride typically involves the reaction of 4-fluorothiophenol with 1,3-propanesultone in the presence of a base, followed by chlorination using thionyl chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl fluorides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation Products: Major products include sulfonyl fluorides and other oxidized sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is used in the development of probes and inhibitors for biological studies.
Drug Discovery: It is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride involves its reactivity with nucleophiles and oxidizing agents. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of diverse products. This reactivity is exploited in organic synthesis and chemical biology to modify and study biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride
- 3-[(4-Bromophenyl)sulfanyl]propane-1-sulfonyl chloride
- 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride
Comparison: Compared to its analogs, 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable in specific applications .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZHXYBDJSKBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B1459161.png)


![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)



![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

